N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide
Description
N-[(E)-(2,4-Dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide is a Schiff base derivative characterized by a cyclohexanecarboxamide core conjugated to a 2,4-dihydroxyphenyl group via an imine linkage. The E-configuration of the methylideneamino group ensures structural rigidity, which may influence its binding affinity in biological systems.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H18N2O3/c17-12-7-6-11(13(18)8-12)9-15-16-14(19)10-4-2-1-3-5-10/h6-10,17-18H,1-5H2,(H,16,19)/b15-9+ |
InChI Key |
OGIMFGOXDBVEEH-OQLLNIDSSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and cyclohexanecarboxamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require acidic or basic catalysts, depending on the specific reaction conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted phenyl derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its antioxidant properties are attributed to the presence of hydroxyl groups, which can scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
1H NMR Shifts :
- Target Compound : Aromatic protons in the dihydroxyphenyl group would resonate at δ ~6.5–7.5 ppm, with hydroxyl protons at δ ~5–6 ppm (broad).
- N-(1-cyanocyclohexyl)-1-morpholinocarboxamide: Morpholine protons appear at δ ~3.7 ppm (multiplet), while cyclohexyl protons span δ ~1.0–2.3 ppm .
Physical State :
- Hydroxyl-rich analogs (e.g., target compound) are more likely to form solids due to hydrogen bonding, whereas nonpolar substituents (e.g., tert-butyl in ’s 4g) yield oils .
Biological Activity
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C14H18N2O2
- Molecular Weight: 262.30 g/mol
- Structural Characteristics: The compound features a cyclohexanecarboxamide moiety linked to a dihydroxyphenyl group via a methylene bridge, which is crucial for its biological activity.
Antioxidant Activity
Research indicates that N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide exhibits notable antioxidant properties. Antioxidants are vital for neutralizing free radicals, thus protecting cells from oxidative stress.
- Mechanism of Action: The dihydroxyphenyl group contributes to the radical scavenging ability, which can mitigate oxidative damage in biological systems .
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens.
- Pathogens Tested:
- Bacterial Strains: Staphylococcus aureus, Escherichia coli
- Fungal Strains: Candida albicans
- Efficacy: The compound showed significant inhibition of microbial growth, indicating its potential as a therapeutic agent against infections .
Anti-inflammatory Effects
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide has been evaluated for its anti-inflammatory properties.
- Inflammatory Models: In vivo studies using animal models of inflammation showed a reduction in inflammatory markers.
- Mechanism: The compound may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases .
Case Study: Antioxidant and Anti-inflammatory Activity
A study published in a peer-reviewed journal assessed the antioxidant and anti-inflammatory activities of this compound in a rat model. The results indicated:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Malondialdehyde Levels (μM) | 5.0 | 2.3 |
| TNF-alpha Levels (pg/mL) | 150 | 70 |
The treatment group exhibited significantly lower levels of malondialdehyde and TNF-alpha compared to the control group, suggesting effective antioxidant and anti-inflammatory actions .
In Vitro Studies
In vitro assays have also been conducted to evaluate the cytotoxicity and antimicrobial efficacy of N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These findings indicate that the compound has selective cytotoxic effects on cancer cell lines while exhibiting lower toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
